2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile
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Overview
Description
2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile is a chemical compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a unique structure that combines a chromen core with an acetonitrile group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile typically involves the esterification of 4-methyl-2-oxo-3-phenylchromen-7-ol with chloroacetonitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the chromen derivative is replaced by the acetonitrile group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetonitrile group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted acetonitrile derivatives.
Scientific Research Applications
2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with specific properties, such as photoactive polymers.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromen core. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity compared to other chromen derivatives. This makes it a valuable compound for various chemical and biological studies.
Properties
IUPAC Name |
2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c1-12-15-8-7-14(21-10-9-19)11-16(15)22-18(20)17(12)13-5-3-2-4-6-13/h2-8,11H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINLDXCYRXKLCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC#N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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